molecular formula C10H6BrNO3 B11810727 2-(4-Bromophenyl)oxazole-5-carboxylic acid

2-(4-Bromophenyl)oxazole-5-carboxylic acid

Cat. No.: B11810727
M. Wt: 268.06 g/mol
InChI Key: QYIPXHZFDXNVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a bromophenyl group at the 2-position and a carboxylic acid group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-bromobenzoyl chloride with glycine, followed by cyclization under acidic conditions to form the oxazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)oxazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to other halogen-substituted analogs. The bromine atom also provides a handle for further functionalization through substitution reactions .

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14)

InChI Key

QYIPXHZFDXNVAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.